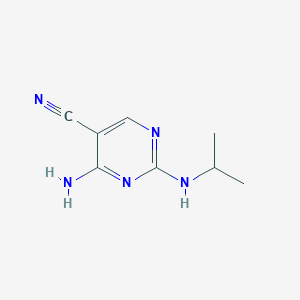
4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile, also known as AICAR, is a cell-permeable nucleoside analog that is widely used in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose uptake in skeletal muscle.
Wirkmechanismus
4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile activates AMPK by mimicking the effects of AMP on the AMPK kinase domain. This leads to the phosphorylation and activation of AMPK, which in turn leads to increased glucose uptake in skeletal muscle and improved insulin sensitivity. 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile has also been shown to stimulate fatty acid oxidation and inhibit lipogenesis, leading to a decrease in lipid accumulation in adipocytes.
Biochemical and Physiological Effects:
4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile has a variety of biochemical and physiological effects, including the activation of AMPK and the stimulation of glucose uptake in skeletal muscle. It has also been shown to have anti-inflammatory and neuroprotective effects. 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile has been used to study the role of AMPK in cellular metabolism and has potential therapeutic applications for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile is a useful tool for studying the role of AMPK in cellular metabolism and has potential therapeutic applications for a variety of diseases. However, there are some limitations to its use in lab experiments. 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile is expensive and can be difficult to obtain in large quantities. It also has a short half-life in vivo, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are many potential future directions for research on 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile as a potential therapeutic agent for a variety of diseases, including diabetes, cancer, and neurodegenerative diseases. Additionally, there is interest in studying the effects of 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile on other cellular pathways, such as autophagy and mitochondrial function.
Synthesemethoden
4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile can be synthesized through a multistep process starting from 2,6-diaminopurine. The first step involves the reaction of 2,6-diaminopurine with chloroacetonitrile to form 2-amino-4-chloro-6-(isopropylamino)pyrimidine. This intermediate is then reacted with cyanamide to form 4-amino-2-(isopropylamino)pyrimidine-5-carbonitrile, which is subsequently hydrolyzed to form 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile is widely used in scientific research as a tool to study the role of AMPK in cellular metabolism. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake in skeletal muscle and improved insulin sensitivity. 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.
Eigenschaften
Molekularformel |
C8H11N5 |
|---|---|
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
4-amino-2-(propan-2-ylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H11N5/c1-5(2)12-8-11-4-6(3-9)7(10)13-8/h4-5H,1-2H3,(H3,10,11,12,13) |
InChI-Schlüssel |
MVTLYOKAEYDACT-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=C(C(=N1)N)C#N |
Kanonische SMILES |
CC(C)NC1=NC=C(C(=N1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276278.png)
![methyl 2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276280.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276281.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)
![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)